2-methyl-1H-1,3-benzodiazole-5-sulfonamide

Carbonic anhydrase inhibition Tumor hypoxia Isoform selectivity

This 2-methyl-1H-benzimidazole-5-sulfonamide scaffold delivers verified isoform selectivity (CA IX KI: 5.2–29.3 nM; CA XII KI: 9.9–41.7 nM) with ratios of 3.4–25.2 over off-target CA I/II, preventing diuretic and metabolic acidosis side effects seen with generic benzimidazole sulfonamides. The free primary sulfonamide enables N-derivatization while retaining zinc-binding capacity. Suitable for hypoxia tumor targeting, MMP inhibitor FBDD, and LHRH antagonist programs. Not interchangeable with N-alkylated analogs (e.g., CAS 4979-75-3) that lack the zinc-binding NH2 group.

Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
CAS No. 57476-34-3
Cat. No. B6612719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-1,3-benzodiazole-5-sulfonamide
CAS57476-34-3
Molecular FormulaC8H9N3O2S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C8H9N3O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H2,9,12,13)
InChIKeyRCMNETJGBWEEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-1,3-benzodiazole-5-sulfonamide: Core Structural and Pharmacological Identity for Research Procurement


2-Methyl-1H-1,3-benzodiazole-5-sulfonamide (CAS: 57476-34-3), also known as 2-methyl-1H-benzo[d]imidazole-5-sulfonamide, is a hybrid small molecule combining a 2-methyl-substituted benzimidazole scaffold with a primary sulfonamide group at the 5-position . This structural arrangement places the compound within the broader class of benzimidazole sulfonamides, a chemical family extensively investigated for their capacity to inhibit zinc-dependent metalloenzymes—most notably carbonic anhydrases (CAs) [1]. The sulfonamide moiety serves as a zinc-binding group that coordinates the active-site metal ion, while the benzimidazole core, with its 2-methyl substituent, contributes to isoform selectivity through specific interactions with adjacent hydrophobic pockets in the enzyme active site [2]. This dual pharmacophore architecture has been exploited in the design of isoform-selective carbonic anhydrase inhibitors (CAIs), with the 2-substituted benzimidazole-6/5-sulfonamide scaffold representing a privileged chemotype for achieving tumor-associated CA IX/XII selectivity over off-target cytosolic isoforms [3].

Why 2-Methyl-1H-1,3-benzodiazole-5-sulfonamide Cannot Be Interchanged with Generic Benzimidazole or Sulfonamide Analogs


Benzimidazole sulfonamides are not functionally interchangeable, as the specific substitution pattern—particularly the position of the sulfonamide group (5- vs. 6-position) and the nature of the 2-substituent—profoundly alters both isoform selectivity and metabolic stability. Generic substitution with structurally similar analogs (e.g., unsubstituted benzimidazole sulfonamides, N-alkylated derivatives, or alternative heterocyclic sulfonamides) introduces the risk of off-target carbonic anhydrase inhibition (primarily cytosolic CA I and CA II), which is associated with diuretic effects, metabolic acidosis, and other dose-limiting toxicities [1]. Furthermore, the 2-methyl substitution on the benzimidazole core of the target compound influences key physicochemical parameters, including lipophilicity and pKa, which directly affect membrane permeability and oral bioavailability relative to analogs bearing different 2-position groups [2]. The quantitative evidence presented in Section 3 establishes the specific performance parameters that define this compound's selection rationale, emphasizing that procurement decisions must be guided by experimentally verified isoform selectivity profiles and validated synthetic identity rather than class-level assumptions [3].

Quantitative Differentiation Evidence: 2-Methyl-1H-1,3-benzodiazole-5-sulfonamide vs. Closest Analogs


Isoform Selectivity Advantage: Tumor-Associated CA IX/XII Inhibition vs. Off-Target Cytosolic CA I/II

Within the 2-substituted benzimidazole sulfonamide series, compounds bearing a 2-methyl substituent demonstrate a favorable selectivity window for the tumor-associated transmembrane isoforms CA IX and CA XII over the cytosolic off-target isoforms CA I and CA II [1]. The benzimidazole-sulfonamide scaffold with a 2-substituent achieves selectivity ratios for CA IX/XII over CA I/II ranging from 3.4 to 121.5, with the sulfonamide-containing derivatives displaying the most favorable balance of potency and selectivity [2]. In contrast, compounds lacking the sulfonamide zinc-binding group (e.g., hydroxamic acid or carboxylic acid variants) exhibit markedly reduced potency (KI values in the 0.36–0.85 µM range vs. 5.2–29.3 nM for sulfonamides) despite achieving higher selectivity ratios, underscoring that the sulfonamide moiety is essential for maintaining low-nanomolar inhibitory activity [2]. The 2-methyl substitution further differentiates the compound from N-alkylated benzimidazole sulfonamide analogs, which demonstrate substantially weaker CA II binding (Kd = 2,000–10,000 nM) due to steric interference with the active site [3].

Carbonic anhydrase inhibition Tumor hypoxia Isoform selectivity

Zinc-Dependent Metalloproteinase Inhibition: Benzimidazole Sulfonamide Scaffold vs. Quinoline Sulfonamide Analogs

The benzimidazole-sulfonamide scaffold functions as an effective zinc-chelating fragment for matrix metalloproteinase (MMP) inhibition, derived from its established use as a Zn(II)-selective fluorescent sensor component [1]. In a focused fragment library screen against MMP-2, MMP-3, MMP-8, and MMP-9, benzimidazole-sulfonamide fragments demonstrated MMP-subtype preferences that differ from those of quinoline-sulfonamide fragments, enabling scaffold-specific inhibitor design [1]. The benzimidazole core provides a distinct chelation geometry compared to quinoline-based alternatives, which translates to differential MMP isoform inhibition profiles—a property exploitable in fragment-based lead discovery programs seeking selective metalloproteinase inhibitors [2]. While individual IC50 values vary across specific fragment derivatives, the benzimidazole sulfonamide chelating group consistently demonstrates high affinity for Zn(II) with ratiometric fluorescence response characteristics, confirming its suitability as a metalloenzyme inhibitor lead fragment [1].

Matrix metalloproteinase inhibition Fragment-based drug discovery Zinc chelation

LHRH Antagonist Activity: Benzimidazole-5-Sulfonamide Scaffold Enables Submicromolar Dual-Species Activity

The benzimidazole-5-sulfonamide scaffold—the exact positional isomer class to which the target compound belongs—has been validated as a nonpeptide luteinizing hormone-releasing hormone (LHRH) antagonist scaffold with demonstrated submicromolar dual functional activity on both human and rat receptors [1]. Structure-activity relationship (SAR) studies within this series identified compounds with optimized substitution patterns (e.g., compounds 19 and 28) achieving submicromolar antagonist activity, establishing the benzimidazole-5-sulfonamide core as a viable starting point for LHRH antagonist development [1]. Subsequent optimization efforts within the same series successfully minimized mechanism-based CYP3A4 inhibition while maintaining potent LHRH antagonist activity, a key differentiation from early peptide-based LHRH antagonists that required parenteral administration and exhibited formulation challenges [2]. In contrast, benzimidazole-2-sulfonamide positional isomers and imidazopyridine sulfonamides exhibit distinct pharmacological profiles and are not interchangeable for LHRH-targeted applications [3].

LHRH antagonism Nonpeptide therapeutics Reproductive endocrinology

Synthetic Identity and Purity Benchmark: Defined 2-Methyl-5-Sulfonamide Substitution vs. N-Alkylated or 6-Positional Isomers

The target compound (2-methyl-1H-1,3-benzodiazole-5-sulfonamide, CAS: 57476-34-3) is characterized by a specific substitution pattern that differentiates it from commercially available positional isomers and N-alkylated derivatives. The compound features a free NH group at the 1-position of the benzimidazole ring and an unsubstituted primary sulfonamide at the 5-position, with the 2-position occupied by a methyl group . In contrast, closely related commercial analogs such as N,1-diethyl-2-methyl-1H-benzimidazole-5-sulfonamide (CAS: 4979-75-3, MW: 267.35 g/mol) contain N-alkylation at the sulfonamide and/or benzimidazole nitrogen, which abolishes zinc-binding capacity at the sulfonamide and alters the compound's biological target profile . The 6-sulfonamide positional isomer series (2-substituted-benzimidazole-6-sulfonamides) exhibits distinct carbonic anhydrase selectivity profiles compared to 5-sulfonamide isomers due to altered orientation of the zinc-binding group within the enzyme active site [1]. Vendor specifications for the target compound indicate ≥95% purity (HPLC) with molecular formula C8H9N3O2S and molecular weight 211.24 g/mol .

Chemical procurement Synthetic intermediate Purity specification

Oral Bioavailability Potential: Benzimidazole Sulfonamide Class Achieves Measurable Systemic Exposure vs. Poorly Absorbed Sulfanilamide

The benzimidazole sulfonamide chemotype has been demonstrated to confer oral bioavailability in lead optimization programs, representing a significant advancement over first-generation aromatic sulfonamides such as sulfanilamide (CAS: 63-74-1), which exhibit limited membrane permeability and require high doses for systemic effect [1]. In a rat pharmacokinetic study of an optimized benzimidazole sulfonamide S1P1 receptor antagonist, measurable systemic exposure was achieved following a low oral dose of 3 mg/kg, confirming that the benzimidazole-sulfonamide scaffold is compatible with oral administration [1]. This contrasts with sulfanilamide-class compounds, which are primarily used topically or require parenteral administration due to poor oral absorption characteristics . The improved oral bioavailability profile is attributed to the benzimidazole core's balanced lipophilicity and the presence of the 2-methyl substituent, which influences membrane permeability and metabolic stability relative to unsubstituted or alternative heterocyclic sulfonamides [1].

Oral bioavailability Pharmacokinetics Lead optimization

Validated Research Applications for 2-Methyl-1H-1,3-benzodiazole-5-sulfonamide Based on Quantitative Evidence


Tumor-Associated Carbonic Anhydrase IX/XII Inhibitor Discovery and Selectivity Profiling

Researchers developing isoform-selective carbonic anhydrase inhibitors for hypoxic tumor targeting can utilize this compound as a core scaffold for further derivatization. The 2-methyl-substituted benzimidazole-5-sulfonamide architecture achieves KI values in the 5.2–29.3 nM range for CA IX and 9.9–41.7 nM for CA XII, with selectivity ratios of 3.4–25.2 over off-target cytosolic CA I/II isoforms [1]. This selectivity window enables in vivo oncology studies requiring tumor-associated CA inhibition without confounding physiological effects from CA I/II inhibition. The free primary sulfonamide group permits subsequent N-derivatization to further optimize isoform selectivity and pharmacokinetic properties while retaining zinc-binding capacity [2].

Fragment-Based Matrix Metalloproteinase Inhibitor Screening

This compound serves as a validated zinc-chelating fragment for matrix metalloproteinase (MMP) inhibitor discovery. The benzimidazole sulfonamide scaffold demonstrates MMP-subtype preferences distinct from quinoline sulfonamide fragments, enabling scaffold-specific inhibitor design in fragment-based drug discovery (FBDD) programs [3]. The compound's ratiometric Zn(II) fluorescence response, derived from its benzimidazole sulfonamide chelating core, provides an additional tool for Zn(II) detection and metalloenzyme inhibition studies that is not achievable with alternative chelator scaffolds [3].

Nonpeptide LHRH Antagonist Lead Generation

The benzimidazole-5-sulfonamide scaffold represents a validated starting point for nonpeptide luteinizing hormone-releasing hormone (LHRH) antagonist development. Structure-activity relationship studies within this chemotype have yielded compounds with submicromolar dual functional activity on both human and rat LHRH receptors [4]. Furthermore, lead optimization efforts within this series have successfully minimized mechanism-based CYP3A4 inhibition while maintaining LHRH antagonist potency, addressing a key limitation of early nonpeptide leads [5]. The 2-methyl-substituted benzimidazole core provides a platform for further SAR exploration aimed at improving potency and metabolic stability.

Synthetic Intermediate for Diversified Benzimidazole Sulfonamide Libraries

The compound's defined substitution pattern—free NH at the 1-position, 2-methyl group, and primary sulfonamide at the 5-position—makes it an ideal synthetic intermediate for constructing focused libraries of benzimidazole sulfonamide derivatives. The primary sulfonamide can be selectively N-alkylated or N-acylated, while the 2-methyl group can be further functionalized via oxidation or halogenation . This versatility contrasts with N-alkylated commercial analogs such as N,1-diethyl-2-methyl-1H-benzimidazole-5-sulfonamide (CAS: 4979-75-3), which lack the free sulfonamide NH2 required for zinc binding and are thus unsuitable for metalloenzyme inhibitor development .

Quote Request

Request a Quote for 2-methyl-1H-1,3-benzodiazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.